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2,8-Decadiyne

Cat. No.: B1582087
CAS No.: 4116-93-2
M. Wt: 134.22 g/mol
InChI Key: KORPQWPYEOSKGV-UHFFFAOYSA-N
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Description

Significance in Hydrocarbon Structural Diversity

The presence of two alkyne functional groups in 2,8-decadiyne provides a foundation for creating a wide array of more complex hydrocarbon structures. The triple bonds can undergo various chemical transformations independently or in concert, leading to diverse molecular architectures. This versatility makes it a valuable component in the study of hydrocarbon chemistry.

Role as a Fundamental Alkyne Building Block

As a difunctional molecule, this compound serves as a fundamental building block in organic synthesis. The reactivity of its alkyne groups allows for their participation in numerous reactions, including cycloadditions and coupling reactions. For instance, it has been used in metal-catalyzed reactions, such as ruthenium-promoted oxidative coupling, which can lead to the formation of butadienyl carbene complexes. acs.orgacs.org However, its reactivity can be influenced by other coordinating groups. In one study, this compound failed to cyclize in a reaction where a similar diyne containing thioether groups readily formed a macrocycle, highlighting the role of intramolecular coordination in directing reaction pathways. acs.orgqut.edu.au

Isomeric Considerations in Decadiyne Research

The position of the triple bonds in the carbon chain significantly influences the properties and reactivity of decadiyne isomers.

Table 1: Comparison of Selected Decadiyne Isomers

IsomerCAS NumberMolecular FormulaKey Structural Feature
1,9-Decadiyne (B160743)1720-38-3C10H14Terminal alkyne groups at both ends of the chain. stenutz.eu
This compound4116-93-2C10H14Internal alkyne groups. nih.gov
4,6-Decadiyne (B101652)16387-71-6C10H14Conjugated internal alkyne groups.

This table is not exhaustive and represents a selection of decadiyne isomers for comparative purposes.

The differing placement of the triple bonds leads to distinct chemical behaviors. For example, terminal alkynes like 1,9-decadiyne can participate in reactions specific to the acidic proton on the sp-hybridized carbon, such as the Sonogashira coupling. In contrast, internal alkynes like this compound lack this feature. The conjugation in 4,6-decadiyne introduces unique electronic properties and reactivity patterns compared to the non-conjugated system of this compound. cenmed.com

Overview of Current Research Trajectories

Current research involving this compound and related diynes often focuses on their application in organometallic chemistry and the synthesis of complex molecules. Studies have explored its behavior in the presence of various metal catalysts. For example, research has shown that this compound can be used in the synthesis of 1,2-diethylidenecyclohexane (B14346286) through a titanacycle intermediate. iupac.org Furthermore, its involvement in ruthenium-mediated oxidative coupling reactions has been investigated to understand the formation of metallacyclopentatriene and subsequent rearrangement to butadienyl carbene complexes. acs.org The failure of this compound to undergo macrocyclization under certain conditions, in contrast to a thioether-containing analogue, underscores the ongoing investigation into the subtle factors that control reaction outcomes in diyne chemistry. qut.edu.au

Table 2: Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular Weight134.22 g/mol nih.govchemeo.com
Molecular FormulaC10H14 nih.govscbt.com
CAS Number4116-93-2 chemeo.comaksci.com
Boiling Point82 (at 1.5 mmHg)°C aksci.com
Normal Boiling Point (Calculated)446.20K chemeo.com
Normal Melting Point (Calculated)414.66K chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)2.593 chemeo.com
Water Solubility (log10WS)-3.60mol/l chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B1582087 2,8-Decadiyne CAS No. 4116-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deca-2,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPQWPYEOSKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194096
Record name 2,8-Decadiyne
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-93-2
Record name 2,8-Decadiyne
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Record name 2,8-Decadiyne
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Record name 2,8-Decadiyne
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Mechanistic Investigations of 2,8 Decadiyne Reactivity

Organometallic Transformations Involving 2,8-Decadiyne

The interaction of this compound with various transition metal complexes has been a subject of detailed research, revealing complex reaction mechanisms and leading to the formation of novel organometallic species.

Oxidative Coupling Reactions with Transition Metal Complexes

The oxidative coupling of this compound, particularly with ruthenium-based half-sandwich compounds, has been shown to proceed through the formation of a metallacyclopentatriene intermediate. acs.org This initial step is followed by rearrangements that are highly dependent on the nature of the ligands attached to the metal center.

A key rearrangement observed in the oxidative coupling of this compound is the transformation of the initially formed metallacyclopentatriene complex into a butadienyl carbene. acs.orgacs.org This reaction is particularly noted when this compound reacts with cationic ruthenium complexes such as [RuCp(L)(CH₃CN)₂]PF₆, where L can be a ligand like triphenylstibine (SbPh₃), tri-n-butylstibine (SbBuⁿ₃), or triphenylarsine (B46628) (AsPh₃). acs.orgacs.org The presence of an α-alkyl substituent in this compound facilitates this rearrangement. acs.org

Theoretical studies using Density Functional Theory (DFT) at the B3LYP level have been employed to elucidate the mechanism of this rearrangement. acs.org These calculations support a conceivable reaction sequence where the metallacyclopentatriene rearranges to form two possible isomeric butadienyl carbene complexes. acs.org

ReactantCatalyst SystemProductObservation
This compound[RuCp(L)(CH₃CN)₂]PF₆ (L = SbPh₃, SbBuⁿ₃, AsPh₃)Butadienyl carbene complexFacile rearrangement via a 1,2-hydrogen shift. acs.orgacs.org
This compound[RuCp(SbR₃)(CH₃CN)₂]⁺ (R = Ph, n-Bu)Isomeric butadienyl carbene complexesDFT calculations support the proposed mechanism. acs.org
Metallacyclopentatriene to Butadienyl Carbene Rearrangements

Metal-Mediated Cyclization and Macrocyclization Pathways

The cyclization of this compound has been explored with various metal catalysts. While rhodium complexes are known to catalyze the cyclization/hydrosilylation of 1,6-diynes, the less reactive internal alkyne, this compound, requires more severe conditions for such transformations. acs.org

In a notable contrast, when the diyne 4,7,10-trithiatrideca-2,11-diyne (TTDD) reacts with [Ru(CO)₂(PPh₃)₃], it smoothly forms a cyclopentadienone complex at room temperature. acs.org However, this compound fails to undergo this cyclization even at elevated temperatures. acs.org This difference in reactivity highlights the role of the thioether groups in TTDD, which are believed to coordinate to the metal center and assist in the macrocyclization process. acs.org

DiyneMetal Catalyst/ReagentOutcomeReference
This compoundRhodium complexesCyclization requires severe conditions acs.org
4,7,10-Trithiatrideca-2,11-diyne (TTDD)[Ru(CO)₂(PPh₃)₃]Smooth cyclization at room temperature acs.org
This compound[Ru(CO)₂(PPh₃)₃]Fails to cyclize even at elevated temperatures acs.org

Comparative studies further illuminate the unique reactivity of this compound. The failure of this compound to cyclize under conditions that are effective for thioether-containing diynes like TTDD underscores the importance of chelating groups in directing the reaction pathway. acs.org The study involving TTDD suggests that the coordination of the sulfur atoms to the ruthenium center is a crucial mechanistic step for the macrocyclization to occur. acs.org The lack of such coordinating groups in the simple hydrocarbon structure of this compound results in its inability to undergo a similar transformation under the same conditions. acs.org

Analysis of Cyclization Propensity with Specific Metal Centers

Catalytic Cyclotrimerization Reactions of Diynes

The [2+2+2] cyclotrimerization of alkynes is a highly effective and atom-economical method for constructing substituted benzene (B151609) rings. mdpi.com For non-conjugated diynes such as this compound, this reaction offers a pathway to bicyclic systems through intramolecular cyclization or to complex aromatic compounds via intermolecular reactions. The outcome of these reactions is largely dictated by the choice of transition metal catalyst.

Various transition metals, including nickel, cobalt, rhodium, and palladium, have been shown to catalyze these transformations. mdpi.com For instance, nickel-catalyzed cyclotrimerization of non-conjugated diynes can produce alkynyl benzene derivatives. mdpi.com Specifically, Ni(0)-catalyzed regioselective [2+2+2] cyclotrimerization of 1,3-diynes has been developed to synthesize hexasubstituted benzenes. acs.org This method is versatile, accommodating a range of alkyl, aryl, and heterocyclic substituents on the diyne substrate. acs.org

Cobalt catalysts are also prominent in mediating these cycloadditions. A CoI-catalyzed cyclotrimerization of 1,3-diynes has been shown to be effective for aromatic 1,3-diynes, yielding unsymmetrical 1,2,4-trialkynyl benzenes. acs.org

Palladium catalysts offer another avenue for diyne cyclotrimerization. Palladium-catalyzed cyclotrimerization of 1,3-diynes can lead to the regioselective synthesis of 1,3,5-trisubstituted benzenes. acs.org The mechanism is thought to involve the oxidative addition of the Pd(0) species to a diyne, followed by hydropalladation and reductive elimination. acs.org

Rhodium complexes are also widely used. For example, a rhodium-catalyzed [2+2+2] cyclotrimerization of triynes has been reported to occur in a water-organic biphasic system, which favors macrocyclization. beilstein-journals.org

The following table summarizes the catalysts used and the typical products for the cyclotrimerization of diynes.

Catalyst SystemSubstrate TypeTypical Product(s)Reference
Ni(0)1,3-DiynesHexasubstituted alkynyl benzenes acs.org
Co(I)Aromatic 1,3-diynesUnsymmetrical 1,2,4-trialkynyl benzenes acs.org
Pd(0)1,3-Diynes1,3,5-Trisubstituted benzenes acs.org
RhodiumTriynesmacrocyclic cyclophanes beilstein-journals.org

Exploration of Other Reactive Pathways

The reactivity of this compound extends beyond cyclotrimerization, with its alkyne functionalities being susceptible to both nucleophilic and electrophilic attacks, as well as radical reactions.

The carbon-carbon triple bonds in this compound represent electron-rich regions, making them targets for electrophiles. masterorganicchemistry.com Conversely, while internal alkynes lack the acidic terminal protons of their counterparts, they can still undergo nucleophilic attack, often facilitated by transition metal catalysis.

Electrophilic Reactivity: Electrophiles are species that accept an electron pair to form a new covalent bond. masterorganicchemistry.com The electron density of the alkyne groups in this compound makes them susceptible to attack by such species. Factors that decrease the electron density of the electrophile will increase its reactivity. saskoer.ca Steric hindrance can also play a significant role in the electrophilicity of a molecule. lumenlearning.com

Nucleophilic Reactivity: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com While direct nucleophilic attack on the internal alkynes of this compound is not as straightforward as with terminal alkynes, nucleophilic addition can be induced. For instance, the nucleophilic addition of enolates to the 1,4-dehydrobenzene diradicals derived from enediynes has been demonstrated as a method for synthesizing functionalized aromatics. acs.org This reaction proceeds via a previously unexpected pathway for such diradicals, which typically undergo radical reactions. acs.org The mechanism is believed to be similar to the nucleophilic addition of halides to these diradicals. acs.org

The alkyne units within this compound can also participate in radical reactions. These reactions can be initiated by various means, leading to addition or cyclization products.

Intramolecular radical cyclizations of Co2(CO)6-complexed bis-propargyl alcohols provide a route to d,l- and meso-3,4-diaryl-1,5-cyclodecadiynes. molaid.com The process involves the acid-induced generation of bis-cations, which are then reduced to generate the key cobalt-complexed bis-propargyl radicals. molaid.com The substitution pattern on the aromatic rings is crucial for the diastereoselectivity of the cyclization. molaid.com

Another example involves the reaction of 1,10-dibromodeca-2,8-diyne with LiHMDS in THF, which leads to the formation of cyclodec-1,5-diyne-3-ene. acs.org This reaction highlights the potential for intramolecular reactions in appropriately functionalized decadiyne systems.

The following table provides a summary of some of the other reactive pathways available to diynes.

Reaction TypeReagents/ConditionsProduct TypeKey FeaturesReference
Nucleophilic Addition to DiradicalEnolates, EnediyneFunctionalized AromaticsProceeds via a 1,4-dehydrobenzene diradical intermediate. acs.org
Intramolecular Radical CyclizationCo2(CO)6, Acid, Reducing AgentDiastereomeric CyclodecadiynesDiastereoselectivity is dependent on the substitution pattern. molaid.com
Intramolecular CyclizationLiHMDS, THFCyclodeca-1,5-diyne-3-eneInvolves a difunctionalized decadiyne precursor. acs.org

Computational and Theoretical Studies on 2,8 Decadiyne Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become indispensable for elucidating the complex mechanisms of organic reactions. rsc.org These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, thereby enabling the prediction of unknown reactions. rsc.org By modeling reactions at the atomic level, researchers can gain insights into the underlying principles governing the transformation of molecules like 2,8-decadiyne.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it a practical tool for calculating ground state properties such as electron density, total energy, and molecular structure. mdpi.com In the context of diyne chemistry, DFT is extensively applied to map out potential energy surfaces, calculate reaction energies, and determine the most likely reaction pathways. numberanalytics.comnrel.gov

DFT calculations are crucial for understanding the thermodynamics and kinetics of reactions involving diynes. For instance, in metal-catalyzed cyclization reactions of 1,5-diynes, DFT has been employed to elucidate how structural features influence the competition between different cyclization pathways, such as the 5-endo-dig and 6-endo-dig mechanisms. acs.org These calculations reveal that the ability of the linker between the alkyne units to extend delocalization is a key factor in determining the preferred reaction pathway. acs.org

The energetics of a reaction, including the activation energies and the energies of intermediates, can be quantified using DFT. This information helps in predicting the feasibility and rate of a reaction under specific conditions. For example, studies on copper-catalyzed reactions have used DFT to propose detailed, multi-step reaction pathways, identifying the rate-determining step by finding the highest energy barrier. dergipark.org.tr While DFT is a powerful tool, the choice of functional and basis set is critical for obtaining accurate results. mdpi.comakj.az Some functionals are known to have systematic errors for certain types of interactions, such as those in n-alkanes, which can be traced to how they calculate exchange energy. nih.gov To address such inaccuracies, methods like density-corrected DFT (DC-DFT) have been developed to improve the reliability of energetic calculations. arxiv.org

Below is a table summarizing representative energy calculations from a DFT study on a reaction mechanism.

Table 1: Calculated Energetic Data for a Proposed Reaction Mechanism using DFT.
Reaction StepSpeciesActivation Energy (kJ/mol)Gibbs Free Energy of Formation (kJ/mol)Nature of Step
Step 1Transition State 1 (TS1)+2664.84Non-spontaneousEndothermic
Step 2Intermediate 1-Non-spontaneousEndothermic
Step 3Transition State 2 (TS2)+198.54Non-spontaneousEndothermic
Step 4Transition State 3 (TS3)+2925.75Non-spontaneousEndothermic
Step 5Product-Non-spontaneousEndothermic

Data adapted from a DFT study on a copper(II) complex formation. dergipark.org.tr The high activation energy for TS3 suggests it is the rate-determining step.

The complete characterization of a reaction mechanism requires the identification and analysis of all transient species, including intermediates and transition states. numberanalytics.com Quantum chemical calculations are uniquely suited for this task, as these species are often too short-lived to be observed experimentally. nrel.gov DFT can be used to optimize the geometries of these species and calculate their vibrational frequencies to confirm their identity as either a local minimum (intermediate) or a first-order saddle point (transition state) on the potential energy surface. numberanalytics.com

In the study of gold-catalyzed cyclization of diynes, computational methods have been used to calculate the structures and relative Gibbs free energies of key intermediates and transition states. acs.org For example, the cyclization of a diyne can proceed through a gold vinylidene intermediate or an aurated aryl cation intermediate, and DFT calculations can determine the energy barriers associated with the formation of each. acs.org These calculations can also show the effect of substituents on the transition state energies; for instance, an electron-withdrawing group like CF₃ can increase the relative free energies of certain transition states in a reaction pathway. acs.org

The table below presents calculated relative Gibbs free energies for intermediates and transition states in a gold-catalyzed diyne cyclization reaction.

Table 2: Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) for Intermediates and Transition States in a Diyne Cyclization.
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
INT1Initial Intermediate15.4
TS1First Transition State20.1
INT2Second Intermediate-1.7
TS2Second Transition State23.7
INT3Third Intermediate17.1

Data derived from the calculated energy profile for the cyclization of diyne SC/Ph catalyzed by (IPr)Au(SbF₆). acs.org Energies are relative to the starting materials.

Density Functional Theory (DFT) Applications in Reaction Energetics and Pathways

Molecular Modeling of Structural and Electronic Effects

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and related systems, these methods are vital for analyzing their three-dimensional structures, conformational preferences, and the electronic factors that dictate their reactivity.

The flexible six-carbon chain separating the two alkyne functions in this compound allows for a variety of spatial arrangements or conformations. Analyzing these conformations is important as they can influence the molecule's physical properties and its reactivity in cyclization reactions. While specific conformational analysis data for this compound is not prevalent in the provided search results, principles from related systems can be applied. For example, the preferred conformation of medium-sized ring compounds containing heteroatoms, such as dithiacyclodecane, has been determined through X-ray analysis and dynamic NMR spectroscopy, revealing specific chair-boat or boat-chair forms in the solid state. researchgate.net

Isomerism is another key aspect. In reactions involving diynes, different stereoisomers (e.g., exo and endo adducts in Diels-Alder reactions) can be formed. rsc.org Computational studies can predict the relative thermodynamic stability of these isomers and the kinetic barriers to their formation. For the furan-maleimide Diels-Alder reaction, it was found that the endo isomer forms faster (is kinetically favored), while the exo isomer is more stable thermodynamically. rsc.org Understanding these relationships is crucial for controlling reaction outcomes. A plausible explanation for the cyclization of this compound involves its coordination to a metal center to form a titanacycle intermediate, which upon hydrolysis yields (E,Z)-1,2-diethylidenecyclohexane. iupac.org This highlights how the conformation adopted upon coordination dictates the isomeric outcome of the product.

Computational models can predict the reactivity of a molecule by analyzing its electronic structure. DFT calculations can be used to determine chemical reactivity descriptors that provide insight into how a molecule will interact with other reagents. numberanalytics.comchemmethod.com These descriptors can help predict whether a reaction will be nucleophilic or electrophilic in nature. chemmethod.com

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, are particularly important in the cyclization of alkynes. acs.org Baldwin's rules provide a general framework for predicting the feasibility of ring-closing reactions, categorizing them as exo or endo and dig (for triple bonds). For diynes, the competition between, for example, a 5-exo-dig and a 6-endo-dig cyclization is common. epdf.pub Computational analysis of transition state geometries reveals that the stereoelectronics of the bond-forming interactions between the nucleophile and the alkyne's π* orbital often favor exo-cyclizations due to lower intrinsic barriers. acs.org However, these preferences can be altered by coordinating the alkyne to a Lewis acid, which changes the symmetry of the lowest unoccupied molecular orbital (LUMO) and removes the stereoelectronic penalty for the endo approach. acs.org

Table 3: Key Stereoelectronic Factors in Alkyne Cyclizations.
FactorDescriptionImpact on Reactivity
Orbital Overlap (nNu → π)Interaction between the nucleophile's lone pair (nNu) and the alkyne's antibonding π orbital.Generally favors the exo approach due to better orbital alignment in the transition state. acs.org
Ring StrainThe energetic penalty associated with forming a strained ring.Influences the relative stability of exo vs. endo products and transition states.
Lewis Acid CoordinationCoordination of the alkyne to an electrophile (e.g., I⁺, Ag⁺).Alters the alkyne's LUMO symmetry, facilitating the otherwise disfavored endo cyclization pathway. acs.org
ThermodynamicsThe relative heats of formation (ΔHf°) of potential products.Can override stereoelectronic preferences; for example, a six-membered endo product might be thermodynamically favored over a five-membered exo product. epdf.pub

Conformation and Isomerism Analysis

Advanced Computational Methods in Diyne Chemistry

Beyond standard DFT calculations, advanced computational methods are being developed to tackle more complex chemical problems. rsc.orgnih.gov One such area is the ab initio prediction of reactants from a target product. This "retrosynthesis" problem is challenging due to the vast number of possible reaction pathways. nih.gov New methods combine automated reaction path searching with kinetic analysis to systematically explore the potential energy surface and identify plausible reactant candidates. nih.gov

The exploration of reaction mechanisms can be enhanced by automated tools that create a network of reaction paths, connecting reactants, intermediates, transition states, and products. researchgate.net These approaches can uncover non-intuitive reaction pathways that might be missed by manual investigation. nrel.gov

Furthermore, the field of quantum computing holds promise for the future of chemical simulations. qulacs.org Algorithms like the Variational Quantum Eigensolver (VQE) are being developed to perform quantum chemical calculations on quantum computers. These methods could potentially solve complex electronic structure problems that are intractable for classical computers, offering unprecedented accuracy in the study of reaction mechanisms and molecular properties for systems like diynes. qulacs.org

Applications of 2,8 Decadiyne in Advanced Materials Science

Polymerization of 2,8-Decadiyne and its Derivatives

The polymerization of diacetylene compounds, including derivatives of the decadiyne family, is a cornerstone of their application in materials science. The process typically involves a 1,4-addition reaction across the conjugated diyne units, which can be initiated by stimuli such as heat or high-energy radiation. oup.com This reaction transforms the monomer crystals into a highly ordered polymer.

Topochemical polymerization is a solid-state reaction where the crystalline lattice of the monomer pre-organizes the reactive units, dictating the stereochemistry and morphology of the resulting polymer. wikipedia.org This method is particularly effective for diacetylene monomers, which can be aligned in the crystal state to facilitate a chain reaction upon exposure to external stimuli like UV light or gamma rays. wikipedia.orgresearchgate.net The process yields polymers with high crystallinity and purity, which are often difficult to achieve through traditional solution-based polymerization. wikipedia.org

For diacetylene polymerization to occur topochemically, the monomer molecules must be packed in a specific arrangement within the crystal. This alignment allows the 1,4-addition reaction to proceed from one monomer to the next, creating a continuous polymer chain. wikipedia.org Derivatives of decadiyne, such as 1,10-bis(diphenylamino)-4,6-decadiyne, have demonstrated measurable reactivity in topochemical polymerization. acs.org The reaction is initiated, and the polymer chain grows with topochemical control, leading to highly ordered conjugated polymer structures. researchgate.net The specific side groups attached to the decadiyne backbone play a crucial role in directing the crystal packing and, consequently, the feasibility of the polymerization. researchgate.net For instance, the introduction of amide groups can facilitate hydrogen bonding, which helps in organizing the monomer units into the required geometry for polymerization. rsc.org

While topochemical polymerization is a primary method, solution-phase polymerization offers an alternative route to synthesizing polydiacetylenes, potentially providing better processability. researchgate.net One such method is acyclic enediyne metathesis (ADEM) polymerization. Although not widely reported specifically for this compound, this technique has been used for other enediyne monomers to produce soluble polydiacetylenes. researchgate.net

In a notable study on a decadiyne derivative, 1,10-bis(diphenylamino)-4,6-decadiyne, the resulting polymer (poly-6) was found to be quite soluble in organic solvents like chloroform (B151607) and THF. researchgate.netacs.org This solubility allowed for characterization of its molecular weight by size-exclusion chromatography (SEC), which is not always possible for the often-insoluble polymers produced via topochemical polymerization. acs.org This highlights that with appropriate functionalization, solution-processable poly(decadiyne) derivatives can be achieved.

The polymerization of this compound and its derivatives results in the formation of polydiacetylenes (PDAs). researchgate.net PDAs are a class of conjugated polymers characterized by a backbone of alternating double and triple bonds (-[-RC=C=C=CR-]-n). oup.com This conjugated system of π-electrons is responsible for the unique optical and electronic properties of these materials. researchgate.net

The formation of PDAs from diacetylene monomers is typically a 1,4-addition reaction that can be triggered by UV or gamma-ray irradiation. researchgate.net The initial product is often a "blue phase" polymer, which exhibits a characteristic absorption maximum in the visible spectrum. researchgate.net The structure and properties of the resulting PDA are highly dependent on the side groups (R) attached to the original diacetylene monomer. These side groups influence the packing of the monomers in the solid state and the conformation of the polymer backbone, thereby affecting the electronic structure. acs.org

Properties of a Polymerized Decadiyne Derivative
MonomerPolymerization MethodResulting PolymerKey PropertiesReference
1,10-bis(diphenylamino)-4,6-decadiyneγ-ray irradiation (Topochemical)poly-6Soluble in chloroform and THF; Mn = 150,000-300,000 Da; Highly luminescent acs.org

The relationship between the molecular structure of poly(decadiyne) systems and their macroscopic properties is a critical area of research. The conformation of the conjugated polymer backbone, which is influenced by the packing of side chains, directly impacts the electronic and optical properties. oup.com

For example, studies on partially polymerized 4,6-decadiyne-1,10-bis(propylurethane) have shown that the polymer undergoes a reversible color change (thermochromism). oup.com This phenomenon is attributed to a solid-phase transition of the monomer matrix in which the polymer chains are dissolved, causing a change in the packing and planarity of the conjugated backbone. oup.com Similarly, the polymer derived from 1,10-bis(diphenylamino)-4,6-decadiyne is highly luminescent, a property that is strongly linked to the conformation of the polymer chains and their electronic structure. acs.org The solubility of this specific polymer, in contrast to many other PDAs, is also a direct result of its side-group chemistry, which prevents strong interchain aggregation. researchgate.netacs.org These examples demonstrate that by carefully selecting the side groups on the decadiyne monomer, properties like solubility, color, and luminescence can be precisely tuned.

Thermochromic Properties of a Poly(decadiyne) Derivative
Polymer SystemPhenomenonTransition TemperatureMechanismReference
Partially polymerized 4,6-decadiyne-1,10-bis(propylurethane)Reversible color change76.6°CInduced by monomer solid-phase transition oup.com

Formation of Polydiacetylenes (PDAs)

Functional Materials Development

The unique characteristics of polydiacetylenes derived from decadiyne monomers make them attractive candidates for the development of functional materials. Their conjugated backbone provides a pathway for charge transport, and their sensitivity to environmental stimuli makes them suitable for sensing applications.

Polydiacetylenes are promising materials for a variety of optoelectronic applications due to their significant nonlinear optical properties and semiconducting nature. researchgate.netrsc.org The delocalized π-electron system along the polymer backbone can interact strongly with light, leading to potential uses in devices like optical switches and sensors. rsc.org

Thin films made from polymerized forms of decadiyne derivatives, such as poly(4,6-decadiyne), are being explored for their potential in electronic devices because of their conductive properties. The ability to form ordered, conjugated polymer films is essential for creating efficient charge-transporting layers in organic electronic devices. researchgate.net The chromogenic (color-changing) nature of PDAs is particularly useful for sensor development, where a change in color can signal the presence of a specific analyte or a change in environmental conditions like temperature or pH. oup.comresearchgate.net

Thin Film Fabrication and Coating Technologies

While direct research on this compound for thin film applications is not extensively documented, the principles of diyne and polydiacetylene (PDA) chemistry provide a strong basis for its potential in this area. Diynes are key precursors for producing conjugated polymer films, which are of great interest in optoelectronics and sensor technology. The polymerization of diynes can be initiated by stimuli such as UV light or heat, leading to highly ordered, conjugated backbones with unique electronic and optical properties.

Two primary technologies are particularly relevant for fabricating thin films from diyne monomers like this compound:

Chemical Vapor Deposition (CVD): This technique involves the delivery of monomer precursors in the vapor phase onto a substrate, where they polymerize to form a solid film. mit.eduwiley-vch.de Methods like initiated CVD (iCVD) are well-suited for vinyl and acetylenic monomers. beilstein-journals.org In a typical iCVD process, the monomer and a radical initiator are introduced into a vacuum chamber. The initiator is thermally cleaved, and the resulting radicals initiate polymerization on the substrate surface, which is kept at a controlled temperature. beilstein-journals.org This solvent-free method allows for the creation of pure, conformal, and highly cross-linked polymer coatings on various substrates, even fragile ones. mit.eduwiley-vch.de The resulting PDA films can serve as functional coatings that enhance durability or provide specific electronic properties.

Langmuir-Blodgett (LB) Technique: The Langmuir-Blodgett method is a sophisticated technique for creating highly organized, ultra-thin films with precise control over thickness and molecular orientation. sbfisica.org.brnlab.pl The process involves spreading diyne molecules, typically functionalized with hydrophilic heads and hydrophobic tails, onto a water surface to form a monolayer (a Langmuir film). wordpress.combiolinscientific.com This monolayer is then compressed to a desired density and transferred layer by layer onto a solid substrate. nlab.pl This method allows for the construction of multilayer structures with tailored compositions. nlab.pl Subsequent polymerization, often triggered by UV irradiation, can lock the ordered structure into a robust PDA film. The high degree of molecular order makes LB films ideal for applications in molecular electronics and sensors. sbfisica.org.br

The properties of films derived from analogous diynes, such as 4,6-decadiyne (B101652), have been explored for applications in optoelectronics and as radiation-sensitive materials, where polymerization leads to a distinct color change.

Table 1: Overview of Thin Film Fabrication Technologies for Diyne Monomers

Technology Description Key Advantages Potential Application for Poly(this compound)

| Initiated Chemical Vapor Deposition (iCVD) | A solvent-free method where vapor-phase monomers polymerize on a substrate upon initiation by radicals. mit.edubeilstein-journals.org | - Conformal coatings on complex geometries.

  • High purity films.
  • Ability to coat fragile substrates. wiley-vch.de | Protective coatings, dielectric layers in microelectronics. | | Langmuir-Blodgett (LB) Films | Deposition of successive monolayers from a liquid surface onto a solid substrate to create highly ordered multilayer films. sbfisica.org.brnlab.pl | - Precise control over film thickness.
  • High degree of molecular orientation.
  • Fabrication of supramolecular structures. biolinscientific.com | Molecular electronics, sensors, optical devices. |
  • Microporous Polymeric Architectures from Diyne Cyclotrimerization

    A significant application for diynes with flexible spacers, such as the structurally similar 1,9-decadiyne (B160743), is in the synthesis of hyperbranched polymers with microporous structures. acs.org The key reaction is the [2+2+2] cyclotrimerization of the alkyne groups, which converts three diyne monomers into a substituted benzene (B151609) ring, forming a highly cross-linked, aromatic polymer network.

    Research conducted by Tang and colleagues on the polycyclotrimerization of 1,9-decadiyne provides a detailed blueprint for this application. acs.org Using a transition-metal catalyst system, specifically Tantalum(V) chloride (TaCl₅) with tetraphenyltin (B1683108) (Ph₄Sn) as a co-catalyst, 1,9-decadiyne was polymerized to produce a hyperbranched poly(1,2,4-benzenetriyl-1,6-hexanediyl). acs.org

    Key findings from the study of 1,9-decadiyne polymerization include:

    High Yield and Solubility: The polymerization achieved high yields (up to 93%) and, under optimized conditions, resulted in polymers that were completely soluble in common organic solvents. This solubility is a notable advantage for processing, as many cross-linked polymers are intractable. acs.org

    Hyperbranched Architecture: The resulting polymers possessed a hyperbranched structure, characterized by high molecular weights (Mw up to ~1.4 x 10⁶ g/mol ) but remarkably low intrinsic viscosities. This combination of properties is a hallmark of dendritic or hyperbranched macromolecules. acs.org

    Thermal Stability: As hyperbranched derivatives of polyphenylene, the polymers exhibited outstanding thermal stability. Thermogravimetric analysis (TGA) showed that the polymers lost almost no weight when heated to approximately 500 °C, making them suitable for high-temperature applications. acs.org

    Film-Forming Capability: Despite their branched nature, the polymers were capable of forming thin films. Films made from the polymer derived from the related 1,8-nonadiyne (B1581614) were found to be highly transparent. acs.org

    The reaction proceeds in a regioselective manner, predominantly forming 1,2,4-substituted benzene rings linked by the aliphatic chains of the original diyne monomers. acs.org This process transforms a simple linear monomer into a complex, three-dimensional polymeric architecture with inherent microporosity, suitable for applications in gas storage, separation, or as low-dielectric-constant materials.

    Table 2: Research Findings on the Polycyclotrimerization of 1,9-Decadiyne

    Parameter Catalyst System Solvent Temperature (°C) Yield (%) Molecular Weight (Mw, g/mol) Polymer Structure
    Optimized Conditions TaCl₅-Ph₄Sn Toluene 80 93 43,800 Hyperbranched Poly(1,2,4-benzenetriyl-1,6-hexanediyl)

    Data sourced from a study on the polycyclotrimerization of 1,9-decadiyne, a structural analog of this compound. acs.org

    2,8 Decadiyne As a Scaffold in Chemical Biology and Supramolecular Chemistry

    Role in Click Chemistry Methodologies

    2,8-Decadiyne is a linear aliphatic diyne that serves as a valuable and versatile scaffold in the fields of chemical biology and supramolecular chemistry. Its structure, which features two terminal alkyne groups, makes it an ideal component for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.govresearchgate.netrsc.org These characteristics allow for the straightforward covalent connection of molecular building blocks in various applications. nih.govresearchgate.netrsc.org

    The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a primary example of click chemistry, enabling the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. nih.govmdpi.comresearchgate.net This reaction is significantly accelerated by a copper(I) catalyst, making it feasible at room temperature. nih.gov The bifunctional nature of this compound, with its two alkyne ends, allows it to act as a linker, reacting with two azide-containing molecules to form diverse molecular architectures, including macrocycles and polymers. rsc.orgmdpi.com This approach has been widely applied in organic synthesis, medicinal chemistry, and materials science to create complex structures from simple, readily available components. researchgate.netmdpi.com

    Bioconjugation refers to the chemical linking of two biomolecules, while bioorthogonal ligation involves reactions that can occur in a living system without interfering with native biological processes. nih.govwikipedia.org The CuAAC reaction is a cornerstone of these strategies due to its high specificity and the stability of the resulting triazole linkage. researchgate.netnih.gov this compound can be used as a linker to conjugate or label biomolecules like proteins, lipids, and nucleic acids that have been modified to contain an azide group. nih.govwikipedia.org

    These reactions are typically conducted in two steps: first, a cellular component is metabolically labeled with a chemical reporter group (like an azide), and second, a probe with the complementary functional group (an alkyne, such as that on this compound) is introduced to attach a tag, like a fluorescent dye. wikipedia.org While highly effective, the use of copper catalysts can be toxic to living cells, which has led to the development of copper-free click chemistry alternatives, such as strain-promoted alkyne-azide cycloaddition (SPAAC). wikipedia.orgnih.govmdpi.com

    Table 1: Overview of this compound Applications in Click Chemistry

    Application Area Technique Role of this compound Example Product
    Supramolecular Chemistry CuAAC Bifunctional linker Macrocycles, Polymers
    Bioconjugation CuAAC, SPAAC Spacer for labeling Fluorescently-tagged proteins
    Drug Discovery CuAAC Dimeric scaffold Bivalent ligands
    Peptide-Based Drug Design CuAAC Cyclization agent Stapled peptides

    Scaffolds are core structures in drug molecules, and the selection of an appropriate scaffold is critical in drug discovery. nih.govrsc.org Natural products have historically been a rich source of these scaffolds. rsc.orgfrontiersin.org Diyne scaffolds, including structures like this compound, are utilized for their rigidity and defined geometry, which can help in orienting functional groups to improve binding potency and selectivity to a biological target. bldpharm.comnih.gov

    The use of click chemistry with diyne scaffolds allows for the rapid synthesis of large libraries of compounds for screening. rsc.org For instance, the bifunctional nature of this compound can be exploited to create dimeric molecules, which can simultaneously bind to two sites on a target protein, often leading to enhanced affinity and efficacy. The defined length of the diyne chain is a key parameter in optimizing the distance between the two interacting moieties.

    Peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability and low bioavailability. nih.gov Click chemistry provides a powerful tool to overcome these limitations. nih.govnih.gov By incorporating unnatural amino acids containing an azide and an alkyne into a peptide sequence, a linker like this compound can be used to "staple" or cyclize the peptide. nih.govfrontiersin.org This conformational constraint can protect the peptide from enzymatic degradation, improve its stability, and enhance its ability to penetrate cells. nih.govfrontiersin.org The triazole ring formed during the click reaction can act as a surrogate for a peptide bond, further contributing to the modified peptide's structural integrity. nih.gov

    Drug Discovery and Lead Optimization with Diyne Scaffolds

    Naturally Occurring Decadiyne Structures and Bioactivity

    The diyne functional group is not limited to synthetic chemistry; it is also found in a variety of natural products. These compounds, often referred to as polyacetylenes, are produced by plants, fungi, and other organisms and exhibit a wide range of biological activities. kib.ac.cnnih.govresearchgate.net

    Naturally occurring compounds containing alkynyl groups have been isolated from various sources, particularly mushrooms and plants. kib.ac.cnnih.gov These metabolites have garnered attention for their significant biological properties, including antifungal, antibacterial, and antitumor activities. kib.ac.cnnih.gov For example, a hydroxylated derivative of 4,6-decadiyne (B101652), known as 4,6-decadiyne-1,3,8-triol, has been isolated from the toxic mushroom Gymnopilus spectabilis. kib.ac.cn Glycosides of decadiyne derivatives have also been identified in plants; for instance, 4,6-decadiyne-1-O-β-D-glucopyranoside was isolated from the roots of Lythrum salicaria. researchgate.net The isolation of these compounds typically involves extraction followed by chromatographic separation, with structural identification confirmed through spectroscopic methods like NMR and mass spectrometry. researchgate.net

    Table 2: Examples of Naturally Occurring Decadiyne Derivatives

    Compound Name Natural Source Reported Bioactivity
    4,6-Decadiyne-1,3,8-triol Gymnopilus spectabilis (Mushroom) Neurotoxic kib.ac.cn
    4,6-Decadiyne Gymnopilus spectabilis (Mushroom) Antimicrobial, Antifungal
    4,6-Decadiyne-1-O-β-D-glucopyranoside Lythrum salicaria (Plant) Antioxidant researchgate.net
    Polyacetylenes (general) Fungi, Plants, Marine Organisms Antitumor, Antibacterial, Antifungal kib.ac.cnnih.govresearchgate.net

    Biological Activity of Decadiyne-Containing Compounds (e.g., cytotoxic or antidermatophytic scaffolds)

    Direct research on the specific cytotoxic or antidermatophytic activities of this compound derivatives is limited in publicly available scientific literature. However, the broader class of alkynyl-containing compounds, including structural isomers and related polyacetylenes, has been shown to possess significant biological and pharmacological activities. kib.ac.cn These activities often include antitumor, antifungal, and antibacterial properties, highlighting the potential of the diyne functional group as a pharmacophore. kib.ac.cn

    Alkynyl compounds are noted for their high reactivity, which is a key factor in their biological action. kib.ac.cn Studies on related structures provide insight into the potential bioactivity of scaffolds like this compound. For instance, various polyacetylenes isolated from mushrooms have demonstrated potent cytotoxic effects. kib.ac.cn An isomer of this compound, 4,6-decadiyne, has been noted for its antimicrobial properties, particularly its antifungal activity against certain fungal strains. This suggests that the decadiyne backbone is a viable scaffold for developing new biologically active agents.

    The table below summarizes findings on the biological activity of related diyne compounds, illustrating the potential for scaffolds of this type.

    Compound Class / ExampleSource / ContextObserved Biological ActivityCitation
    Alkynyl Compounds General review of natural products from mushroomsAntitumor, antibacterial, antifungal, insecticidal, phototoxic kib.ac.cn
    2,3-Diyne-1,4-naphthoquinone derivatives Synthetic chemistryCytotoxic against human tumor cell lines (OVCAR-8, PC-3M, NCI-H358M) researchgate.net
    4,6-Decadiyne Isomer of this compoundAntifungal activity against Lentinula edodes
    4,6-Decadiyne-1,3,8-triol Derivative of an isomeric decadiyneNeurotoxic

    These examples underscore the therapeutic potential inherent in the diyne structural motif. The specific substitution pattern and molecular context of the diyne are critical in determining the type and potency of the biological activity.

    Supramolecular Assembly and Host-Guest Chemistry with Diyne Components

    There is a notable lack of specific studies detailing the use of this compound as a building block in supramolecular assembly or host-guest chemistry. However, the principles of supramolecular chemistry provide a clear framework for how diyne-containing molecules can function in these contexts. Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, pi-pi interactions, and electrostatic effects. wikipedia.org

    Diyne components, with their linear and rigid geometry, are attractive for constructing well-defined supramolecular architectures. They can act as guests, fitting into the cavities of larger host molecules, or as components of larger, self-assembling host structures. wikipedia.orgrsc.org The triple bonds of the diyne can participate in various non-covalent interactions, contributing to the stability and structure of the final assembly.

    Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. wikipedia.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, including linear alkynes. thno.org The encapsulation can alter the guest's physical properties and reactivity, and is fundamental to applications in sensing, catalysis, and drug delivery. thno.orgrsc.org

    The table below outlines the general principles and components involved in the supramolecular assembly of diyne-containing molecules.

    Supramolecular ConceptKey Components & InteractionsPotential Role of Diyne ComponentCitation
    Host-Guest Chemistry Host: Macrocycles (e.g., cyclodextrins, cucurbiturils). Guest: Molecule with appropriate size/shape. Interactions: Van der Waals, hydrophobic effects.The linear this compound could act as a guest, being encapsulated within a suitable host cavity. wikipedia.orgthno.org
    Molecular Self-Assembly Building blocks (tectons) that associate spontaneously. Interactions: Hydrogen bonds, pi-pi stacking, metal coordination.Diyne-containing molecules functionalized with recognition groups (e.g., hydrogen bond donors/acceptors) could form extended 1D, 2D, or 3D networks. wikipedia.org
    Mechanically Interlocked Architectures Components linked by topology (e.g., rotaxanes, catenanes). Synthesis: Template-directed synthesis using non-covalent interactions.A diyne could serve as the linear "axle" component in a rotaxane, threaded through a macrocyclic "wheel". wikipedia.org

    While this compound itself has not been explicitly featured in such studies, its structural characteristics are well-suited for these applications, suggesting a potential area for future research in materials and supramolecular science.

    Advanced Analytical and Spectroscopic Characterization of 2,8 Decadiyne and Its Derivatives

    Vibrational Spectroscopy Applications (Raman, FTIR)

    Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a fundamental tool for identifying the functional groups within a molecule by probing its molecular vibrations. stellarnet.us While both techniques provide information on vibrational frequencies, their selection rules are different, making them complementary. spectroscopyonline.com IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy is sensitive to vibrations that induce a change in its polarizability. stellarnet.usgatewayanalytical.com

    For 2,8-decadiyne, the most characteristic vibrations are associated with its two internal alkyne (C≡C) groups.

    FTIR Spectroscopy : In IR spectra, the C≡C stretching vibration of internal alkynes typically appears in the 2260–2100 cm⁻¹ region. However, this absorption is often weak, and in symmetrical or nearly symmetrical alkynes, it can be completely absent (IR-inactive). umsl.edu Given the symmetrical nature of this compound (CH₃-C≡C-(CH₂)₄-C≡C-CH₃), the C≡C stretch is expected to be very weak in its IR spectrum. Other expected bands would include C-H stretching vibrations from the methyl and methylene (B1212753) groups around 2900 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). su.se

    Raman Spectroscopy : Raman spectroscopy is particularly well-suited for observing the C≡C bonds in alkynes. The C≡C stretch in internal alkynes gives rise to a strong signal around 2200 cm⁻¹. researchgate.netrsc.org This is because the polarizability of the electron-rich triple bond changes significantly during vibration. This makes Raman an important identification technique for these compounds, especially when the IR signal is weak or absent. umsl.edu The spectrum is generally simpler than the corresponding IR spectrum because overtone and combination bands are less intense. umsl.edu

    Table 1: Predicted Vibrational Spectroscopy Data for this compound This table is generated based on typical values for the respective functional groups.

    Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
    C-H Stretch (sp³) FTIR/Raman ~2960-2850 Strong (FTIR), Medium (Raman)
    C≡C Stretch FTIR ~2260-2100 Very Weak to Inactive
    C≡C Stretch Raman ~2230-2200 Strong
    CH₂ Bend FTIR/Raman ~1465 Medium
    CH₃ Umbrella Mode FTIR/Raman ~1375 Medium

    Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be mapped.

    For this compound, with the structure CH₃(a)-C≡C(b)-(c)CH₂-(d)CH₂-(d)CH₂-(c)CH₂-C≡C(b)-CH₃(a), symmetry dictates the number of unique signals.

    ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons (a), and the two sets of methylene protons (c and d). The integration of these signals would correspond to a 6:4:4 proton ratio. The chemical shifts are influenced by the proximity to the alkyne's magnetic anisotropy. Spectral data for this compound is available in databases like SpectraBase. nih.gov

    ¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display four signals: one for the methyl carbons (a), one for the sp-hybridized alkyne carbons (b), and two for the sp³-hybridized methylene carbons (c and d). The signals for the sp-hybridized carbons of internal alkynes typically appear in the δ 65-90 ppm range. ChemicalBook and PubChem provide access to ¹³C NMR spectral data for this compound. nih.govchemicalbook.com

    Table 2: Predicted NMR Spectroscopic Data for this compound This table is generated based on typical chemical shift values and available database information. nih.govchemicalbook.com

    Atom Position Nucleus Predicted Chemical Shift (δ) (ppm) Multiplicity
    a (CH₃) ¹H ~1.7-1.8 Triplet
    c (C≡C-CH₂) ¹H ~2.1-2.2 Multiplet
    d (C-CH₂-C) ¹H ~1.4-1.5 Multiplet
    a (CH₃) ¹³C ~3-4 N/A
    b (C≡C) ¹³C ~75-85 N/A
    c (C≡C-CH₂) ¹³C ~18-20 N/A
    d (C-CH₂-C) ¹³C ~27-29 N/A

    Mass Spectrometry Techniques (e.g., GC-MS, HR-EISMS)

    Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. nist.gov The molecular weight of this compound (C₁₀H₁₄) is 134.22 g/mol . nih.gov

    In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture by GC before being ionized and detected by MS. Electron Ionization (EI) is a common method that creates a molecular ion (M⁺˙) and various fragment ions. The fragmentation of alkynes preferentially occurs at the carbon-carbon bond alpha to the triple bond, leading to a resonance-stabilized propargyl cation. jove.com

    For this compound, the molecular ion peak would be observed at m/z 134. According to GC-MS data in the NIST library, prominent peaks are observed at m/z 119, 91, and 53. nih.gov

    m/z 119 : Corresponds to the loss of a methyl group ([M-15]⁺).

    m/z 91 : A common fragment in mass spectrometry, often attributed to the tropylium (B1234903) cation (C₇H₇⁺), which would require significant rearrangement.

    m/z 53 : Could correspond to a C₄H₅⁺ fragment.

    High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent molecule and its fragments.

    Table 3: Mass Spectrometry Data for this compound Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

    m/z Value Relative Intensity Possible Fragment Notes
    134 Variable [C₁₀H₁₄]⁺˙ Molecular Ion (M⁺˙)
    119 High [C₉H₁₁]⁺ Loss of CH₃
    91 Highest [C₇H₇]⁺ Likely tropylium cation (rearrangement)
    53 High [C₄H₅]⁺ Alkenyl/Alkynyl fragment

    X-ray Diffraction and Crystallography for Structural Elucidation

    For a molecule like this compound, which is a liquid under standard conditions, this analysis would first require obtaining a high-quality single crystal, typically by cooling the substance below its melting point. To date, a crystal structure for this compound has not been deposited in public databases. While a database entry exists for X-ray files, the data request fails, suggesting no structure is available.

    If a crystal structure were determined, it would be expected to confirm the linear geometry of the C-C≡C-C units, with C≡C bond lengths of approximately 1.20 Å and adjacent C-C single bond lengths around 1.47 Å. It would also reveal the conformation of the central tetramethylene chain and the packing of the molecules in the crystal lattice. This technique has been fundamental in understanding the structure of complex molecules, from simple minerals to large biological proteins. wikipedia.org

    Chromatographic Methods for Purification and Analysis

    Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. pressbooks.pub For a volatile, non-polar compound like this compound, several methods are applicable.

    Gas Chromatography (GC) : GC is an ideal analytical technique for assessing the purity of this compound and analyzing reaction mixtures containing it. pressbooks.pub The compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. pressbooks.pub Highly polar capillary columns are often used for the separation of polarizable compounds like alkynes. The retention time is a characteristic property used for identification. Studies have been conducted to determine the retention indices of various n-alkynes on different stationary phases. capes.gov.br

    Column Chromatography : For preparative scale purification, column chromatography using a solid stationary phase like silica (B1680970) gel is a standard method. frontiersin.org The compound is loaded onto the column and eluted with a suitable solvent or solvent system (mobile phase). Separation occurs based on differential adsorption to the stationary phase. This technique is often used to purify alkynes and their derivatives from synthetic reaction mixtures. nih.govamazonaws.com

    High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be used for the analysis and purification of alkynes and related compounds, especially those that are less volatile or have been functionalized. frontiersin.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

    Table 4: Chromatographic Methods for this compound

    Technique Stationary Phase Mobile Phase Application
    Gas Chromatography (GC) e.g., Squalane, Polar phases Inert Gas (e.g., He, N₂) Purity analysis, identification capes.gov.br
    Column Chromatography Silica Gel Organic Solvents (e.g., Hexane/Ethyl Acetate) Preparative purification frontiersin.orgamazonaws.com
    HPLC C18 (Reversed-Phase) e.g., Acetonitrile/Water, Methanol/Water Analysis and purification of derivatives frontiersin.org

    Future Perspectives and Emerging Research Avenues

    Development of Novel Synthetic Approaches for 2,8-Decadiyne Architectures

    The synthesis of complex molecules containing non-conjugated diyne scaffolds like this compound is moving beyond traditional methods. While classical C-C bond-forming reactions such as Glaser-Hay and Cadiot-Chodkiewicz couplings are foundational for creating symmetrical 1,3-diynes, the focus of modern synthetic chemistry is on developing more versatile, efficient, and selective methods for a wider range of diyne architectures. rsc.orgchemmethod.com

    One emerging area is the development of protecting-group-free syntheses. These methods increase efficiency by reducing the number of steps, saving time and resources. For instance, a straightforward Glaser–Hay reaction route using a copper(I) chloride (CuCl) and 2-aminopyridine-mediated system has been developed for the high-yield synthesis of symmetrical diynes containing sensitive functional groups like dialdehydes. chemmethod.com Such strategies could be adapted for the synthesis of functionalized this compound derivatives.

    Furthermore, novel catalytic cycloaddition reactions are enabling the construction of complex molecular frameworks from simple diyne precursors. A notable example is the nickel-catalyzed [2+2+2] cocycloaddition of non-conjugated diynes with conjugated 1,3-diynes. acs.org This method provides an efficient pathway to polysubstituted arylalkynes, which are valuable intermediates in organic synthesis. acs.org This approach represents a significant advance as it does not rely on pre-functionalized aryl halides. acs.org The application of such chemo- and regioselectively controlled cyclizations could allow for the incorporation of the this compound unit into larger, more complex molecular architectures for various applications.

    A summary of catalyst systems used in novel diyne synthesis is presented below.

    Reaction TypeCatalyst SystemDiyne TypeProduct TypeReference
    Glaser-Hay HomocouplingCuCl / 2-aminopyridineTerminal AlkynesSymmetrical 1,3-Diynes chemmethod.com
    [2+2+2] CocycloadditionNiBr₂ / ZincNon-conjugated + Conjugated DiynesPolysubstituted Arylalkynes acs.org
    [2+2+2] CycloadditionPd(PPh₃)₄Enynes + 1,3-DiynesSubstituted Benzenes mdpi.com
    Double [2+2+2] CycloadditionRhodium/SilverNon-conjugated Diynes + 1,3-ButadiynesBiaryl Diphosphines mdpi.com

    Expanding Mechanistic Understanding of Complex Diyne Reactions

    A deeper understanding of the mechanisms governing diyne reactions is crucial for controlling reaction outcomes and designing new transformations. The flexible chain of non-conjugated diynes like this compound allows the two alkyne units to react either independently or cooperatively, leading to complex and sometimes unexpected products. Researchers are increasingly employing a combination of experimental studies and computational methods, particularly Density Functional Theory (DFT), to unravel these intricate reaction pathways. acs.orgresearchgate.netnih.govacs.org

    For example, DFT calculations have been instrumental in clarifying the mechanisms of ruthenium-catalyzed [2+2+2] cycloadditions of 1,6-diynes with alkenes. nih.govacs.org These studies revealed that the reaction can proceed through two different pathways depending on the nature of the alkene partner. nih.govacs.org With acyclic alkenes, the reaction is a formal cycloaddition involving a cascade process, whereas with cyclic alkenes, a standard cycloaddition occurs via a ruthenacycloheptadiene intermediate. nih.gov

    Computational studies have also shed light on the cyclization of 1,5-diynes, demonstrating that the nature of the linker between the two alkyne groups is a key factor in dictating the reaction pathway. acs.orgnih.gov A vinylene linker, for instance, promotes a 6-endo-dig cyclization due to the stability gained from forming an aromatic π-conjugated system, while other linkers may favor a 5-endo-dig pathway. acs.org This level of mechanistic insight is critical for predicting and controlling the synthesis of specific cyclic structures from diyne precursors. Combined experimental and computational studies have also been used to understand the origin of regioselectivity and stereoselectivity in copper-catalyzed diyne cyclizations. nih.gov

    ReactionCatalyst/MethodKey Mechanistic InsightInvestigative ToolReference
    [2+2+2] Cycloaddition of 1,6-DiynesRuthenium(II)Pathway depends on alkene (cyclic vs. acyclic), proceeding via ruthenacycloheptadiene intermediates.DFT Calculations nih.govacs.org
    Cyclization of 1,5-DiynesGoldCentral linker structure dictates preference for 5-endo-dig vs. 6-endo-dig pathway.Computational Methods acs.orgnih.gov
    Carbonylative Cyclization of 1,5-DiynesRhodiumReaction proceeds via silylrhodation and H-transfer is the rate-determining step.DFT Calculations researchgate.net
    Asymmetric Cyclization of DiynesCopper(I)Combined studies revealed the origin of stereoselectivity.Experimental & Computational nih.gov

    Rational Design of New Materials with Tailored Properties

    The unique electronic and structural properties of the diyne motif make it a valuable component in the design of advanced functional materials. The research paradigm is shifting from traditional trial-and-error discovery to a more efficient, rational design approach. ecust.edu.cnmdpi.com This modern strategy often leverages computational tools and machine learning (ML) to predict material properties and accelerate the discovery of new polymers with desired characteristics. mdpi.comijisae.org

    One prominent application is in the development of Conjugated Microporous Polymers (CMPs). acs.orgrsc.org These materials are synthesized with diyne linkages to create robust, porous frameworks with extended π-conjugation. rsc.org Such properties are highly desirable for applications in energy storage. For example, two novel diyne-linked CMPs, TPE-Diyne CMP and TBN-Diyne CMP, were recently designed as high-performance electrode materials for supercapacitors. rsc.org These materials demonstrated exceptional thermal stability, high specific capacitance, and excellent cycling stability, underscoring the effectiveness of using diyne building blocks in energy storage materials. rsc.org

    The "materials genome" approach, assisted by machine learning, is another powerful tool for the de novo design of polymers. ecust.edu.cn This strategy was used to design new silicon-containing arylacetylene resins, where the diyne unit acts as a "gene" that can be altered to tune properties. ecust.edu.cn By establishing a relationship between the polymer structure and its performance, researchers could screen for new resins with both high-temperature resistance and low curing energies, a combination that is challenging to achieve through conventional methods. ecust.edu.cn

    MaterialDesign StrategyKey PropertyApplicationReference
    TPE-Diyne CMPπ-conjugated diyne linkageSpecific Capacitance: 39 F g⁻¹; Retention: 98% after 2000 cyclesSupercapacitor Electrode rsc.org
    TBN-Diyne CMPπ-conjugated diyne linkageSpecific Capacitance: 32.4 F g⁻¹; Retention: 92% after 2000 cyclesSupercapacitor Electrode rsc.org
    Triazine-based Graphdiyne PolymerHomocoupling polymerizationHigh hydrogen evolution rate (up to 972 μmol h⁻¹ g⁻¹)Photocatalytic Water Splitting nih.gov
    Silicon-Containing Arylacetylene ResinsMaterials Genome / Machine LearningHigh thermal stability and low curing energyHeat-Resistant Polymers ecust.edu.cn

    Advanced Biological and Medicinal Chemistry Explorations for Therapeutic Applications

    Polyacetylenes, the broad class of natural products to which this compound belongs, are recognized for their diverse and potent biological activities. nih.govresearchgate.net Research has shown that these compounds possess a wide spectrum of pharmacological properties, including antitumor, antifungal, antibacterial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net This has spurred significant interest in exploring diyne-containing molecules, both natural and synthetic, for therapeutic applications.

    For example, polyacetylenes isolated from medicinal plants like Panax ginseng have been identified as active compounds with potential applications in treating hair growth disorders by inhibiting neurotrophin receptors. jst.go.jp Falcarinol-type polyacetylenes, found in common vegetables and medicinal herbs, have demonstrated anticancer activity against various cell lines. taylorandfrancis.com The mechanism of action for some diyne compounds is thought to involve interaction with cellular membranes or the generation of reactive oxygen species (ROS) that can induce cell death pathways like apoptosis, a desirable trait for anticancer agents.

    While research on this compound itself is still nascent, related isomers and derivatives have shown promising bioactivity. For instance, 4,6-decadiyne (B101652) has demonstrated antimicrobial properties. A hydroxylated derivative, 4,6-decadiyne-1,3,8-triol, has been isolated from the mushroom Gymnopilus spectabilis. Furthermore, derivatives of the closely related 1,9-decadiyne (B160743) have been studied for their potential in drug development and have shown cytotoxic effects against human cancer cells. The identification of this compound in plant extracts used in traditional medicine suggests its potential contribution to the observed biological effects, such as antimicrobial activity, warranting further investigation into its specific therapeutic properties. asianpubs.org These findings collectively build a strong case for the focused exploration of this compound and its derivatives as lead compounds in medicinal chemistry.

    Q & A

    Q. What are the established synthetic pathways for 2,8-Decadiyne, and how do reaction conditions influence yield and purity?

    Answer: this compound (C₁₀H₁₄) is typically synthesized via alkyne coupling reactions, such as Cadiot-Chodkiewicz or Glaser-Hay coupling, using terminal alkynes as precursors . Key factors include:

    • Catalyst selection (e.g., Cu(I) salts for Glaser-Hay) to minimize side reactions.
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.
    • Temperature control : Elevated temperatures (60–80°C) improve kinetics but risk decomposition.
      Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical due to its low boiling point (93–95°C) .

    Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers like 4,6-Decadiyne?

    Answer:

    • ¹³C NMR : The sp-hybridized carbons in this compound appear at δ 70–90 ppm, with distinct splitting patterns due to the conjugated diyne structure. Isomers like 4,6-Decadiyne show different coupling constants and peak multiplicities .
    • IR spectroscopy : The C≡C stretching vibrations (~2100–2260 cm⁻¹) vary in intensity and splitting based on symmetry; this compound’s symmetric structure reduces splitting .
    • Mass spectrometry : Molecular ion peaks (m/z 134) and fragmentation patterns (e.g., loss of methyl groups) differ between isomers due to bond stability variations .

    Q. What are the solubility and stability profiles of this compound under ambient and experimental storage conditions?

    Answer:

    • Solubility : Highly soluble in nonpolar solvents (hexane, toluene) but poorly in polar solvents (water, methanol) due to its linear alkyne structure .
    • Stability : Sensitive to light and oxygen; store under inert gas (Ar/N₂) at –20°C to prevent polymerization or oxidation. Stability assays using HPLC can monitor degradation products over time .

    Advanced Research Questions

    Q. How can computational methods (e.g., TDDFT) predict the electronic properties of this compound, and how do these align with experimental UV-Vis spectra?

    Answer: Time-dependent density functional theory (TDDFT) models the compound’s π→π* transitions and hyperporphyrin-like absorption bands. For example:

    Method Predicted λₘₐₓ (nm)Experimental λₘₐₓ (nm)
    TDDFT/B3LYP/6-31G280–320290–310
    Discrepancies arise from solvent effects or basis set limitations. Calibrate models using polarizable continuum models (PCM) for solvent corrections .

    Q. Why does this compound exhibit contradictory antioxidant activity in DPPH vs. superoxide anion assays?

    Answer: Data from Gymnopilus spectabilis studies shows:

    Assay Result (Decadiyne)Reference Compound (BHA)
    DPPH radical scavenging0.21 ± 0.22%0.35 ± 0.20%
    Superoxide inhibitionIC₅₀ = 8.05 ± 0.61 μMIC₅₀ = 16.6 ± 2.5 μM (Hispidin)
    The low DPPH activity suggests poor hydrogen donation, while high superoxide inhibition implies direct electron transfer or metal chelation. Methodological adjustments (e.g., varying pH or metal ion concentrations) can resolve mechanistic ambiguities .

    Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanisms of this compound in cycloaddition or polymerization reactions?

    Answer:

    • Deuterium labeling : Substitute terminal H atoms with D to measure KIE values (k_H/k_D > 1 indicates H abstraction is rate-limiting).
    • Competitive experiments : Compare reaction rates of this compound vs. deuterated analogs in Cu-catalyzed azide-alkyne cycloadditions (CuAAC). Data can distinguish radical vs. polar mechanisms .

    Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

    Answer:

    • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) and normalize data using standardized protocols (e.g., OECD guidelines).
    • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects or threshold behaviors .

    Methodological Guidance

    Q. How should researchers design experiments to ensure reproducibility of this compound’s physicochemical data?

    Answer:

    • Document reaction conditions : Precisely report catalyst loadings, solvent purity, and temperature gradients.
    • Cross-validate instruments : Calibrate NMR/MS equipment with certified standards (e.g., NIST reference materials) .

    Q. What are best practices for integrating primary data (e.g., spectral files, raw kinetic data) into research publications?

    Answer:

    • Supplementary materials : Deposit raw data in repositories (e.g., Zenodo) with DOIs.
    • Data tables : Include processed data (e.g., IC₅₀ values, NMR shifts) in the main text; relegate large datasets (e.g., HPLC chromatograms) to appendices .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.